2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide
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Description
2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide is a chemical compound with the molecular formula C12H11N5S . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of a similar compound, 2-Methylbenzyl 2-(dipyridin-2-ylmethylene)hydrazinecarbodithioate, has been reported . The compound was synthesized from the condensation of di-2-pyridylketone and a novel dithiocarbazate, S-2-methylbenzyl-dithiocarbazate .Molecular Structure Analysis
The molecular structure of 2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide consists of 12 carbon atoms, 11 hydrogen atoms, 5 nitrogen atoms, and 1 sulfur atom . The average mass is 257.314 Da and the monoisotopic mass is 257.073517 Da .Scientific Research Applications
Coordination Compounds for Cancer Therapy
Coordination compounds of copper and nickel with derivatives of hydrazinecarbothioamide, including 2-(dipyridin-2-ylmethylene)hydrazinecarbothioamide, have been synthesized and evaluated for their antitumor activities. These compounds have shown significant inhibitory effects on the growth and propagation of myeloid human leukemia HL-60 cancer cells at low concentrations, highlighting their potential in cancer therapy (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
Synthesis and Study of Coordinating Agents
The synthesis of coordinating agents from hydrazinecarbothioamide compounds has been explored for the development of new coordination compounds. These agents, obtained from condensation reactions, demonstrate potential as mono- or bidentate coordinating agents, paving the way for the construction of coordination compounds with various beneficial properties (Chiriac & Codreanu, 2022).
Antifungal and Antioxidant Activities
Metal complexes of hydrazinecarbothioamide have been tested against selected fungi, showing significant antifungal activities. Additionally, their antioxidant activities have been confirmed through their interaction with stable free radicals. These findings suggest the potential of these complexes in developing antifungal and antioxidant agents (Al-Amiery, Kadhum, & Mohamad, 2012).
Electrochemical Applications
The electrochemical properties of conductive polymers have been enhanced through the surface modification with 2-(pyridin-3-ylmethylene)hydrazine-1-carbothioamide. These modifications have improved the performance of electrochemical redox capacitors, demonstrating the potential of these compounds in electrochemical applications (Safari, Ehsani, Bigdelo, & Mirtamizdoust, 2019).
Fluorescent Probe for Iron Detection
A derivative of hydrazinecarbothioamide has been investigated as a fluorescent sensor for the determination of Fe(III) in aqueous solutions. This sensor displayed good selectivity for Fe(III) against a range of cations, offering a new approach to metal ion detection in biological and environmental samples (Casanueva Marenco, Fowley, Hyland, Hamilton, Galindo-Riaño, & Callan, 2012).
properties
IUPAC Name |
(dipyridin-2-ylmethylideneamino)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFYASWWOZAMQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474968 |
Source
|
Record name | di-2-pyridylketone thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide | |
CAS RN |
6839-91-4 |
Source
|
Record name | di-2-pyridylketone thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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